Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O5S2 and its molecular weight is 491.62. The purity is usually 95%.
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Biological Activity
Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. These compounds have garnered attention in pharmacology due to their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N3O5S, with a molecular weight of approximately 460.63 g/mol. The structural complexity includes a thieno[2,3-c]pyridine core, which is essential for its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a variety of pharmacological effects:
- Antitumor Activity : Several studies have demonstrated that tetrahydrothieno derivatives possess significant antitumor properties. For instance, compounds derived from this class have shown efficacy against human tumor cell lines such as HepG2 and NCI-H661 by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : The presence of the sulfonamide group in the compound enhances its antimicrobial activity. Research has indicated that similar compounds exhibit broad-spectrum antibacterial properties at low minimum inhibitory concentrations (MIC) .
- CNS Activity : The piperidine moiety is known to interact with central nervous system pathways. Studies suggest that derivatives can act as analgesics or exhibit neuroprotective effects .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways. For example, inhibition of glucose-6-phosphatase has been linked to potential applications in managing diabetes .
- Receptor Modulation : The structure allows for interaction with various receptors in the CNS and peripheral systems, influencing neurotransmitter release and signaling pathways .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antitumor Efficacy : A study evaluated the cytotoxic effects of tetrahydrothieno derivatives on various cancer cell lines. Results indicated that certain derivatives induced significant apoptosis through mitochondrial pathways .
- Antimicrobial Study : A series of sulfonamide-containing compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed potent activity with MIC values ranging from 15.62 µg/mL to 31.25 µg/mL .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-15-8-12-26(13-9-15)33(29,30)17-6-4-16(5-7-17)21(27)24-22-20(23(28)31-3)18-10-11-25(2)14-19(18)32-22/h4-7,15H,8-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSROABWVPOTJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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